molecular formula C9H12O2S B8281866 2-(3-methylthiophen-2-yl)ethyl acetate

2-(3-methylthiophen-2-yl)ethyl acetate

Cat. No. B8281866
M. Wt: 184.26 g/mol
InChI Key: UFYYKLMLKQWLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973051B2

Procedure details

A solution of 2-bromo-3-methylthiophene (35.4 g, 200 mmol, ALFA) in diethyl ether (200 mL) was added drop wise to Mg turnings (5.35 g, 220 mmol) over ˜30 min at such a rate as to maintain gentle reflux (at the beginning the reaction was initiated with 2 drops of Br2). After refluxing for 1 h, 2.0M ethylene oxide in THF (150 mL, 300 mmol) was added drop wise at 0° C. over 1 h and stirring was continued at rt for 20 h. After cooling to 0° C. acetyl chloride (22.8 mL, 320 mmol) was added drop wise at 0° C. over 15 min an the suspension was stirred at rt for 18 h. The reaction mixture was diluted with diethyl ether (200 mL) and washed with 1M HCl (200 mL) and 10% brine (200 mL). The aqueous layers were extracted with diethyl ether (100 mL) and the combined organic layers were dried (Na2SO4) and evaporated affording 49 g brownish oil which was purified by distillation affording 32.8 g (89.0%, GC 96.4%) colorless oil, bp ˜120° C./10 mbar.
Quantity
35.4 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].C1[O:10]C1.[CH2:11]1[CH2:15][O:14][CH2:13][CH2:12]1.C(Cl)(=O)C>C(OCC)C.BrBr>[CH3:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[CH2:12][CH2:13][O:14][C:15](=[O:10])[CH3:11]

Inputs

Step One
Name
Quantity
35.4 g
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Mg
Quantity
5.35 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CO1
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
22.8 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrBr
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle
TEMPERATURE
Type
TEMPERATURE
Details
reflux (at the beginning the reaction
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
was added drop wise at 0° C. over 15 min an the suspension
Duration
15 min
STIRRING
Type
STIRRING
Details
was stirred at rt for 18 h
Duration
18 h
WASH
Type
WASH
Details
washed with 1M HCl (200 mL) and 10% brine (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layers were extracted with diethyl ether (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
CC1=C(SC=C1)CCOC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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